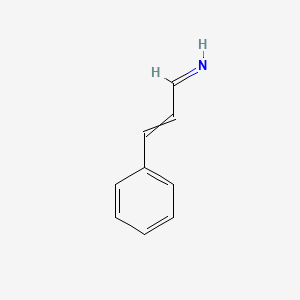

3-Phenylprop-2-EN-1-imine

Description

Structure

3D Structure

Properties

CAS No. |

61355-23-5 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

3-phenylprop-2-en-1-imine |

InChI |

InChI=1S/C9H9N/c10-8-4-7-9-5-2-1-3-6-9/h1-8,10H |

InChI Key |

GQDNVCYRMCPFET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Phenylprop 2 En 1 Imine and Its Derivatives

Classical Condensation Approaches

The cornerstone of 3-phenylprop-2-en-1-imine synthesis lies in the condensation reaction between cinnamaldehyde (B126680) and a primary amine. youtube.com This reaction is a classic example of imine formation, where the carbonyl group of the aldehyde reacts with the amino group to form a carbon-nitrogen double bond, liberating a molecule of water. masterorganicchemistry.com

Acid-Catalyzed Condensation Reactions for Imine Formation

The condensation reaction to form imines is significantly accelerated by the presence of an acid catalyst. masterorganicchemistry.com The catalyst functions by protonating the carbonyl oxygen of the cinnamaldehyde, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the primary amine. researchgate.net This initial addition is a crucial step in the reaction mechanism.

Role of Dehydrating Agents and Reaction Equilibrium in Imine Synthesis

Imine formation is a reversible condensation reaction that produces water as a byproduct. youtube.commasterorganicchemistry.com According to Le Chatelier's principle, the removal of water from the reaction mixture shifts the equilibrium towards the formation of the imine product, thereby increasing the yield. masterorganicchemistry.com In laboratory and industrial settings, this is often achieved through several methods.

One common technique is the use of a Dean-Stark apparatus, which continuously removes water as it is formed through azeotropic distillation. masterorganicchemistry.com Alternatively, chemical dehydrating agents such as magnesium sulfate (B86663) (MgSO₄), molecular sieves, or tetraethyl orthosilicate (B98303) can be added directly to the reaction mixture to sequester the water. masterorganicchemistry.com The choice of the dehydrating agent can be critical, especially for the synthesis of sterically hindered imines where non-acidic byproducts are desirable. masterorganicchemistry.com

Advanced Synthetic Strategies

In recent years, more efficient and environmentally benign methods for the synthesis of imines, including derivatives of this compound, have been developed. These advanced strategies often lead to higher yields, shorter reaction times, and a reduction in the use of hazardous solvents.

Microwave-Assisted Synthesis of Imines

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly and efficiently heat reactions. researchgate.netresearchgate.net In the context of imine synthesis, microwave-assisted methods have been shown to significantly reduce reaction times and improve yields compared to conventional heating methods like refluxing. researchgate.net For example, the synthesis of a cinnamaldehyde-derived imine, 4-nitro-2-((3-phenylallylidene)amino)phenol, was achieved in just 30 minutes with an 83.71% yield using sonication (a related technique), whereas refluxing required 2 hours for a 75.21% yield. sciencetechindonesia.com Other studies have demonstrated the synthesis of various imine derivatives in a matter of minutes under solvent-free conditions using microwave heating, highlighting the efficiency of this method. researchgate.netresearchgate.net

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of a Cinnamaldehyde-Derived Imine sciencetechindonesia.com

| Method | Reaction Time | Yield |

|---|---|---|

| Reflux | 2 hours | 75.21% |

Exploration of Green Chemistry Protocols for Imine Preparation

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In imine synthesis, this has led to the exploration of alternative reaction media and catalysts. Water, traditionally avoided due to its role in the reverse hydrolysis reaction, has been successfully employed as a solvent for imine synthesis, particularly when using surfactants or host-guest systems like DNA to facilitate the reaction. nih.gov

The direct synthesis of imines from amines, avoiding the need for the aldehyde precursor, is another green approach that utilizes transition metal catalysis. rsc.org Furthermore, the development of solvent-free reaction conditions, often coupled with microwave irradiation, represents a significant step towards more sustainable imine synthesis. researchgate.net An example of a green chemistry approach is the functionalization of biogenic silver nanoparticles with a carboxymethyl chitosan (B1678972)–cinnamaldehyde conjugate, which proceeds via covalent imine bonding. mdpi.com

Derivatization and Scaffold Construction

This compound and its derivatives are valuable intermediates in organic synthesis, serving as building blocks for the construction of more complex molecular scaffolds, particularly N-heterocycles. nih.gov The electrophilic nature of the imine carbon makes it susceptible to attack by various nucleophiles.

For instance, imines derived from cinnamaldehyde can participate in multicomponent reactions to generate diverse heterocyclic structures. One such example is the L-proline-catalyzed reaction of ethyl 4,4,4-trifluoroacetoacetate, cinnamaldehyde, and anilines to produce ethyl 6-(arylamino)-2-hydroxy-4-phenyl-2-(trifluoromethyl)-tetrahydro-2H-pyran-3-carboxylate derivatives. nih.gov In this reaction, the imine is formed in situ and then undergoes further transformations. Similarly, imines can be used in the synthesis of pyrrolidinone derivatives through a three-component reaction involving an aldehyde, an amine, and a nitro ester. nih.gov The versatility of the imine bond, which is reversibly formed, also allows for its use in template-directed synthesis to create complex molecular architectures like catenanes and rotaxanes through dynamic covalent chemistry. rsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Nitro-2-((3-phenylallylidene)amino)phenol |

| Cinnamaldehyde |

| Ethyl 4,4,4-trifluoroacetoacetate |

| Ethyl 6-(arylamino)-2-hydroxy-4-phenyl-2-(trifluoromethyl)-tetrahydro-2H-pyran-3-carboxylate |

| Magnesium sulfate |

| Sulfuric acid |

N-Substituted this compound Derivatives

The classical synthesis of N-substituted this compound derivatives involves the condensation reaction between cinnamaldehyde and a primary amine, which liberates a molecule of water. uomustansiriyah.edu.iqmasterorganicchemistry.com Aromatic aldehydes like cinnamaldehyde are known to react readily with amines, often at room temperature. masterorganicchemistry.com The reaction is typically catalyzed by acid and may require the removal of water to drive the equilibrium toward the imine product. researchgate.netmasterorganicchemistry.com

The substitution on the imine nitrogen can be readily varied by selecting the appropriate primary amine. Both alkyl and aryl amines can be used, leading to a broad scope of N-substituted derivatives.

Research has shown the successful synthesis of aryl-substituted imines by reacting cinnamaldehyde with various nitrophenyl amines. sciencetechindonesia.com In one study, 4-nitro-2-((3-phenylallylidene)amino)phenol was synthesized from cinnamaldehyde and 4-amino-2-nitrophenol (B85986) using either reflux or sonication methods with sulfuric acid as a catalyst. sciencetechindonesia.com Sonication proved to be a more efficient method, yielding the product in a shorter time frame. sciencetechindonesia.com The mechanism for this acid-catalyzed reaction involves the initial protonation of the aldehyde's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the amine. researchgate.net

The reaction conditions significantly influence the yield. For instance, the reaction between cinnamaldehyde and 4-amino-2-nitrophenol yielded 75.21% of the imine product after 2 hours of reflux, while sonication for 30 minutes produced an 83.71% yield. sciencetechindonesia.com However, the reactivity is also dependent on the electronic properties and steric bulk of the amine; the reaction with 2,4-dinitroaniline (B165453) did not proceed, likely due to the reduced nucleophilicity of the amine caused by two electron-withdrawing nitro groups and steric hindrance. sciencetechindonesia.com

| Amine Reactant | Method | Catalyst | Time | Yield (%) | Reference |

| 4-amino-2-nitrophenol | Reflux | H₂SO₄ | 2 hours | 75.21 | sciencetechindonesia.com |

| 4-amino-2-nitrophenol | Sonication | H₂SO₄ | 30 mins | 83.71 | sciencetechindonesia.com |

| 4-nitroaniline | Sonication | H₂SO₄ | - | Low | sciencetechindonesia.com |

| 2,4-dinitroaniline | Reflux/Sonication | H₂SO₄ | - | 0 | sciencetechindonesia.com |

The imine structure can be functionalized by incorporating heterocyclic rings, which is achieved by using primary amines that contain a heterocyclic moiety. These derivatives are of interest due to their potential applications as ligands and in the synthesis of more complex heterocyclic systems. uomustansiriyah.edu.iq

Examples of such incorporations include the reaction of cinnamaldehyde with aminopyridines. Jarrahpour et al. synthesized 1-(2-aminopyridine)-4-phenyl-1,3-diene and 1-(3-aminopyridine)-4-phenyl-1,3-diene by condensing cinnamaldehyde with the corresponding aminopyridine. uomustansiriyah.edu.iq Another specific example is (E)-3-Phenyl-N-(4-phenyl-1,3-oxazol-2-yl)prop-2-en-1-imine, which is synthesized through the condensation of cinnamaldehyde with 2-amino-4-phenyl-1,3-oxazole. ontosight.ai The imidazolin-2-imino group, another N-heterocyclic functionality, is noted for its strong electron-donating character, making it a valuable substituent for stabilizing electron-deficient species. rsc.org

| Heterocyclic Amine | Resulting Imine Derivative | Reference |

| 2-Aminopyridine | 1-(2-aminopyridine)-4-phenyl-1,3-diene | uomustansiriyah.edu.iq |

| 3-Aminopyridine | 1-(3-aminopyridine)-4-phenyl-1,3-diene | uomustansiriyah.edu.iq |

| 2-Amino-4-phenyl-1,3-oxazole | (E)-3-Phenyl-N-(4-phenyl-1,3-oxazol-2-yl)prop-2-en-1-imine | ontosight.ai |

Synthesis of Bis-imine Compounds and Polymeric Imine Architectures

The reactivity of cinnamaldehyde can be exploited to create larger, more complex structures such as bis-imines and polymers.

Bis-imine compounds are typically synthesized by reacting a diamine with two equivalents of an aldehyde. rsc.org This approach has been applied to cinnamaldehyde to create ligands for metal complexes. For example, the bis-imine N,N'-bis(β-phenyl-cinnamaldehyde)-1,2-diiminoethane (Phca2en) is formed from the condensation of cinnamaldehyde with 1,2-diiminoethane (ethylenediamine). uomustansiriyah.edu.iq Green chemistry approaches for the synthesis of bis-imines have been developed, utilizing solvent-free conditions or recyclable reaction media like poly(propyleneglycol) to achieve high yields (>95%) with minimal waste. rsc.org

Polymeric imine architectures , also known as poly(Schiff base)s or polyazomethines, can be formed by linking cinnamaldehyde to polymers containing primary amine groups. mdpi.com This conjugation introduces the cinnamaldehyde moiety to the polymer side chains via an imine linkage. mdpi.com Natural polymers like chitosan, as well as synthetic polymers such as polyethyleneimine and poly(amidoamine), have been functionalized with cinnamaldehyde. mdpi.com These polymeric structures are of considerable interest due to their potential thermal stability, semiconductor properties, and applications in the biomedical field. uomustansiriyah.edu.iqmdpi.com For instance, a conjugate of carboxymethyl chitosan and cinnamaldehyde (CMC=CIN) was synthesized to create a hydrogel with antifungal properties. mdpi.com

| Architecture Type | Precursors | Resulting Structure/Polymer | Reference |

| Bis-imine | Cinnamaldehyde (2 eq.), Ethylenediamine (1 eq.) | N,N'-bis(β-phenyl-cinnamaldehyde)-1,2-diiminoethane | uomustansiriyah.edu.iq |

| Polymeric Imine | Cinnamaldehyde, Chitosan | Chitosan-cinnamaldehyde conjugate | mdpi.com |

| Polymeric Imine | Cinnamaldehyde, Carboxymethyl Chitosan (CMC) | Carboxymethyl chitosan–cinnamaldehyde Schiff base (CMC=CIN) | mdpi.com |

Formation of Complex Molecular Scaffolds Incorporating the this compound Moiety

The this compound moiety can act as a crucial intermediate that undergoes subsequent reactions to build complex molecular frameworks. Cascade reactions, where multiple bond-forming events occur in a single pot, are an efficient strategy for constructing such scaffolds. nih.govrsc.org

Oxazolidin-2-imines are five-membered heterocyclic compounds that can be synthesized through cascade or tandem reactions. researchgate.net While direct synthesis from a pre-formed this compound is not extensively documented, related strategies highlight the role of imine-like intermediates in their formation. One concise strategy involves the cascade nucleophilic attack/addition cyclization of starting materials like (Z)-2-bromo-3-phenylprop-2-en-1-ols or 3-phenylprop-2-yn-1-ols with carbodiimides. researchgate.net These reactions proceed without a transition-metal catalyst to furnish a variety of substituted (Z)-4-((Z)-benzylidene)-N,3-diphenyloxazolidin-2-imines in moderate to excellent yields. researchgate.net The formation of an imine or iminium intermediate is a key step in many general syntheses of oxazolidines, which can then undergo intramolecular cyclization. organic-chemistry.org

Pyridone rings are common motifs in pharmaceuticals and can be accessed through various synthetic routes. chemrxiv.org The use of imines as intermediates provides a streamlined pathway to these structures. For example, a one-pot oxidative amination process has been developed for the synthesis of pyridones from cyclopentenones. chemrxiv.org This reaction sequence involves the in situ formation of an enol ether, followed by the introduction of a nitrogen atom and subsequent aromatization to yield the pyridone. chemrxiv.org Mechanistic studies suggest the formation of an imine intermediate is crucial for the transformation. chemrxiv.org While this specific example does not start with this compound, it establishes a valid mechanistic pathway where imine intermediates are key to constructing the pyridone skeleton. Such methodologies could potentially be adapted for derivatives of this compound to access novel pyridone structures.

Synthesis of Indolyl-Pyrimidin-2-imine Conjugates

The synthesis of hybrid molecules incorporating both indole (B1671886) and pyrimidine (B1678525) moieties has garnered significant attention in medicinal chemistry due to the diverse biological activities associated with these heterocyclic systems. The conjugation of an indole ring to a pyrimidin-2-imine scaffold offers a promising strategy for the development of novel compounds with unique pharmacological profiles. The general and most prevalent synthetic route to achieve these conjugates involves a two-step process: the formation of an indolyl-containing chalcone (B49325) followed by its cyclocondensation with a guanidine (B92328) salt.

The initial step is the base-catalyzed Claisen-Schmidt condensation between an appropriately substituted indole-3-carbaldehyde and an acetophenone (B1666503) derivative. This reaction yields an α,β-unsaturated ketone, commonly known as a chalcone, which serves as the key precursor for the subsequent heterocyclization.

The second step involves the reaction of the indolyl-chalcone with guanidine. This reaction typically proceeds by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or dimethylformamide (DMF), often in the presence of a base like potassium hydroxide (B78521) or using a salt like guanidine carbonate. ajol.info This cyclocondensation reaction leads to the formation of a 2-aminopyrimidine (B69317) ring, which is a tautomeric form of the desired 2-iminopyrimidine. The resulting products are 4,6-disubstituted pyrimidines where one of the substituents is the indole group.

A general scheme for this synthesis is presented below:

Scheme 1: General Synthesis of Indolyl-Pyrimidin-2-imine Conjugates

Step 1: Synthesis of Indolyl Chalcone

Indole-3-carbaldehyde reacts with an acetophenone in the presence of a base (e.g., NaOH or KOH) to yield an indolyl chalcone.

Step 2: Synthesis of Indolyl-Pyrimidin-2-imine Conjugate

The indolyl chalcone is then reacted with guanidine hydrochloride or guanidine carbonate to yield the final indolyl-pyrimidin-2-imine conjugate.

Detailed research findings have demonstrated the versatility of this method, allowing for the synthesis of a variety of derivatives by modifying the substituents on both the indole and the phenyl rings.

| Reactant 1 | Reactant 2 | Reagent | Solvent | Product | Reference |

| Indole-3-carbaldehyde | 4-Substituted acetophenone | NaOH | Ethanol | 1-(4-Substitutedphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | |

| 1,3-Diphenylprop-2-en-1-one | Guanidine carbonate | - | DMF | 4,6-Diphenyl-pyrimidin-2-ylamine | ajol.info |

| 3-(4-Substitutedphenyl)-1-(pyridine-4-yl)prop-2-en-1-one | Guanidine hydrochloride | KOH | Alcohol | 4-(4-Substitutedphenyl)-6-pyridin-4-yl-pyrimidin-2-ylamine | |

| Chalcone derivatives | Guanidine hydrochloride | - | DMF | 4,6-Substituted di-(phenyl) pyrimidin-2-amine | researchgate.net |

| p-Amino acetophenone & p-nitro benzaldehyde (B42025) derived chalcone | Guanidine | KOH | Ethanol | Pyrimidine derivative | researchgate.net |

Table 1: Examples of Reagents and Conditions for the Synthesis of Pyrimidine Derivatives from Chalcones

The characterization of the synthesized indolyl-pyrimidin-2-imine conjugates is typically performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their chemical structures. For instance, the IR spectra would show characteristic N-H stretching vibrations for the amino/imino group, and the ¹H-NMR spectra would display signals corresponding to the protons of the indole, pyrimidine, and phenyl rings. ajol.info

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to the characterization of 3-phenylprop-2-en-1-imine and its derivatives, providing detailed insights into the molecular framework, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of cinnamaldehyde (B126680) imines. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom.

In ¹H NMR spectra of cinnamaldehyde Schiff bases, the imine proton (CH=N) typically appears as a singlet or a doublet in the downfield region, generally between 8.31–9.31 ppm, with its exact position influenced by the substituent on the nitrogen atom and the solvent used. nih.gov The vinyl protons of the propenyl backbone exhibit characteristic splitting patterns. The proton adjacent to the imine (C2-H) appears as a doublet of doublets, while the proton adjacent to the phenyl group (C3-H) is observed as a doublet. The aromatic protons of the phenyl ring usually resonate as a multiplet in the range of 7.20-8.30 ppm. ijpsi.org

¹³C NMR spectroscopy complements the proton data. The imine carbon (C=N) is particularly characteristic, with its resonance typically found in the range of 160-165 ppm. ijpsi.org The carbons of the phenyl ring and the vinyl group appear in the aromatic and olefinic regions of the spectrum, respectively. researchgate.netsciencetechindonesia.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for Cinnamaldehyde Schiff Base Derivatives Data is illustrative and based on N-substituted derivatives.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imine (CH=N) | 8.3 - 9.3 | 160 - 165 |

| Vinyl C2-H | 6.7 - 7.0 (dd) | 120 - 130 |

| Vinyl C3-H | 7.4 - 7.6 (d) | 140 - 145 |

| Aromatic C-H | 7.2 - 8.3 (m) | 125 - 135 |

| Aromatic C (Quaternary) | - | 135 - 138 |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the key functional groups within this compound. The most significant vibrational mode is the C=N stretching of the imine group, which presents a strong and characteristic absorption band.

In FTIR spectra, this C=N stretching vibration is typically observed in the range of 1600–1659 cm⁻¹. nih.gov For instance, in a polyethyleneimine-cinnamaldehyde coating, the formation of the imine bond was confirmed by the appearance of a new peak at 1634 cm⁻¹. researchgate.net Other important bands include the C=C stretching of the alkene at approximately 1580-1625 cm⁻¹, aromatic C=C stretching bands around 1450-1600 cm⁻¹, and C-H stretching vibrations for both aromatic and vinylic protons above 3000 cm⁻¹.

Raman spectroscopy provides complementary information. It is particularly effective for monitoring the synthesis of imines, where the decrease in the intensity of the C=O stretching mode of the starting aldehyde (around 1684 cm⁻¹) and the appearance of the C=N stretching mode can be tracked. researchgate.net Raman can also distinguish between different aromatic and imine structures in polymer networks, making it a powerful tool for analyzing material composition. nih.gov

Table 2: Key Vibrational Frequencies for Cinnamaldehyde Imines

| Functional Group | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Imine (C=N) Stretch | IR / Raman | 1600 - 1659 nih.gov |

| Alkene (C=C) Stretch | IR / Raman | 1580 - 1625 |

| Aromatic (C=C) Stretch | IR / Raman | 1450 - 1600 |

| Aldehyde (C=O) Stretch (reactant) | Raman | ~1684 researchgate.net |

| Aromatic C-H Stretch | IR | >3000 |

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the conjugated π-system of this compound. The extended conjugation, which spans the phenyl ring, the propenyl chain, and the imine group, gives rise to strong absorptions in the UV-Vis region.

Typically, two main absorption bands are observed, corresponding to π → π* and n → π* transitions. nih.govnih.gov The intense absorption band, often seen at higher wavelengths (e.g., ~370-430 nm), is assigned to the π → π* transition within the conjugated system. researchgate.netrsc.org A weaker band at a slightly shorter wavelength can sometimes be attributed to the n → π* transition of the lone pair of electrons on the imine nitrogen. The exact position of the maximum absorption (λmax) is sensitive to the solvent and any substituents on the molecule. researchgate.netresearchgate.net For example, studies on various aromatic imines have shown absorption maxima that can be tuned by altering the chemical structure. nih.gov

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. For the parent molecule, this compound, the molecular formula is C₉H₉N.

The theoretical exact mass can be calculated using the most abundant isotopes of carbon, hydrogen, and nitrogen. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺ that corresponds closely to this calculated value, providing definitive confirmation of the compound's elemental formula. This technique is routinely used to verify the successful synthesis of new compounds and to distinguish between molecules with the same nominal mass but different elemental compositions.

Table 3: Calculated Molecular Weight for this compound

| Formula | Type | Calculated Mass |

|---|---|---|

| C₉H₉N | Monoisotopic Mass | 131.07350 |

| C₉H₉N | Average Mass | 131.17466 |

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic techniques provide invaluable data on connectivity and electronic structure, X-ray crystallography offers the ultimate confirmation of molecular structure by mapping the precise three-dimensional arrangement of atoms in the solid state.

For example, a study on 3-ethyl-1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]thiourea reported its crystal structure. researchgate.net The analysis revealed the specific configuration about the imine bond and the planarity of the conjugated system. Such analyses provide definitive data on the crystal system (e.g., orthorhombic, monoclinic), the space group (e.g., Pbca, P2₁/c), and the unit cell parameters (a, b, c, α, β, γ), which define the repeating unit of the crystal lattice. ijpsi.orgresearchgate.net

Table 4: Example Crystallographic Data for a Cinnamaldehyde Schiff Base Derivative Data from 3-ethyl-1-[(E)-[(2E)-3-phenylprop-2-en-1-ylidene]amino]thiourea. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 11.9612(5) |

| b (Å) | 8.1215(3) |

| c (Å) | 27.5865(12) |

| V (ų) | 2679.83(19) |

| Z | 8 |

Analysis of Intramolecular Bond Lengths, Bond Angles, and Torsion Angles

For a typical conjugated imine system, the C=N double bond length is generally in the range of 1.29–1.35 Å. wikipedia.org The C-C single bonds within the propenyl chain will exhibit lengths intermediate between a typical single and double bond due to electron delocalization. The bond angles around the sp² hybridized carbon and nitrogen atoms are expected to be approximately 120°.

A detailed look at a related chalcone-derived Schiff base, 1-{(E)-[(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-phenylurea, reveals specific torsion angles that define its shape. jmcs.org.mxnih.gov For instance, the torsion angles along the imine/ethylene (B1197577) backbone, such as N3—C8—C9—C10 and C8—C9—C10—C11, were found to be 154.62 (12)° and −169.19 (11)°, respectively, indicating a nearly all-trans conformation with some twisting. jmcs.org.mxnih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Conjugated Imine System

| Bond/Angle | Typical Value |

| C=N Bond Length | 1.29 - 1.35 Å |

| C=C Bond Length | ~1.34 Å |

| C-C Bond Length | ~1.47 Å |

| C-N Bond Length | ~1.47 Å |

| C=N-C Angle | ~120° |

| C=C-C Angle | ~120° |

Note: These are generalized values and can vary based on substituents and the specific molecular environment.

Elucidation of Geometric Isomerism and Stereochemical Configuration (E/Z Isomerism)

Geometric isomerism is a key feature of this compound, arising from the restricted rotation around both the C=C and C=N double bonds. This leads to the possibility of four stereoisomers: (E,E), (E,Z), (Z,E), and (Z,Z). The E/Z notation is used to describe the configuration at each double bond based on the priority of the substituents according to the Cahn-Ingold-Prelog rules.

For the C=C double bond, the phenyl group and the hydrogen atom are the substituents on one carbon, while the imine group and a hydrogen atom are on the other. For the C=N double bond, the substituents are the propenyl group and a hydrogen atom on the carbon, and a lone pair and a hydrogen atom on the nitrogen.

In many related structures, the E configuration for both the C=C and C=N double bonds is often the most stable due to reduced steric hindrance. nih.gov For example, in 1-{(E)-[(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-phenylurea, both the imine and ethylene double bonds adopt an E conformation. jmcs.org.mxnih.gov

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Weak Van der Waals Forces) in Crystal Packing

The crystal packing of this compound and its derivatives is dictated by a variety of intermolecular forces. In the absence of strong hydrogen bond donors in the parent imine, C-H···π interactions and π-π stacking are expected to be significant. The phenyl ring and the conjugated π-system of the propenyl-imine moiety can participate in these interactions.

In the crystal structure of the related compound 1-{(E)-[(2E)-3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-ylidene]amino}-3-phenylurea, the packing is influenced by a combination of N-H···O hydrogen bonds, C-H···O interactions, and C-H···π interactions, which collectively build a three-dimensional network. jmcs.org.mxnih.gov The presence of the phenyl rings facilitates π-π stacking, further stabilizing the crystal lattice.

Table 2: Potential Intermolecular Interactions in the Crystal Packing of this compound Derivatives

| Interaction Type | Description |

| Hydrogen Bonding | Can occur if suitable donor/acceptor groups are present on the N-substituent. |

| π-π Stacking | Interactions between the aromatic phenyl rings and the conjugated system. |

| C-H···π Interactions | Hydrogen atoms bonded to carbon interacting with the π-electron clouds. |

| Van der Waals Forces | General attractive forces between molecules. |

Conformational Studies in Solution and Gas Phase

In the solution and gas phases, this compound is expected to exhibit greater conformational flexibility compared to the solid state. The rotation around the single bonds, particularly the C-C bond connecting the phenyl ring to the vinyl group and the C-N bond, will be more facile.

Computational studies on cinnamaldehyde, the precursor to this compound, have shown the existence of s-cis and s-trans conformers in the gas phase, with the s-trans conformer being more stable. jmcs.org.mx A similar conformational preference can be anticipated for this compound. The use of different solvents can influence the conformational equilibrium, although studies on cinnamaldehyde suggest that the effect of the solvent on the stability preference may not be significant. jmcs.org.mx

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For conjugated imines, NMR can be used to determine the E/Z configuration of the double bonds and to study the rotational barriers around single bonds. wikipedia.org

Chemical Reactivity and Mechanistic Investigations

Fundamental Reactivity of the Imine Functionality

The chemical behavior of 3-phenylprop-2-en-1-imine is largely dictated by the inherent properties of the imine (or Schiff base) functional group. This includes its electrophilic and nucleophilic nature, as well as the reversible manner of its formation.

Electrophilic Nature of the Carbon-Nitrogen Double Bond in Addition Reactions

The carbon atom of the imine group in this compound is electrophilic due to the greater electronegativity of the nitrogen atom, which polarizes the C=N double bond. This electrophilicity is a key factor in its participation in addition reactions. The presence of the phenyl group and the conjugated C=C double bond can further influence this reactivity.

Protonation of the imine nitrogen by an acid catalyst significantly enhances the electrophilic character of the imine carbon, making it more susceptible to attack by weak nucleophiles. This is a common strategy in reactions involving imines. The general mechanism for acid-catalyzed nucleophilic addition to an imine begins with the protonation of the imine nitrogen to form an iminium ion, which then readily reacts with a nucleophile. openstax.orgunizin.org

The electrophilicity of imines can be modulated by substituents. For instance, electron-withdrawing groups on the nitrogen or the phenyl ring would increase the electrophilicity of the imine carbon, while electron-donating groups would decrease it. This principle is fundamental to understanding the reactivity of substituted imine systems.

Nucleophilic Character of the Imine Nitrogen Atom in Substituted Systems

The nitrogen atom in this compound possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows the imine to react with electrophiles. The extent of this nucleophilic character is influenced by the electronic nature of the substituents on both the carbon and nitrogen atoms of the imine.

In the context of N-substituted derivatives of this compound, electron-donating groups on the nitrogen atom would enhance its nucleophilicity, making it a more potent nucleophile. Conversely, electron-withdrawing groups would diminish its nucleophilic character. The nucleophilicity of amines, and by extension imines, is a critical factor in their reaction kinetics.

Reversibility of Imine Formation and Hydrolysis Kinetics in Various Media

The formation of this compound from cinnamaldehyde (B126680) and ammonia (B1221849) (or a primary amine) is a reversible condensation reaction. The reverse reaction, the hydrolysis of the imine back to the aldehyde and amine, is readily achieved in the presence of water, and is often acid-catalyzed. masterorganicchemistry.comorganic-chemistry.org

The rate of imine hydrolysis is highly dependent on the pH of the medium. The reaction is generally slow at very high and very low pH and reaches a maximum rate at a weakly acidic pH, typically around 4-5. At low pH, most of the amine nucleophile is protonated and unavailable for the initial attack on the carbonyl group in the reverse reaction (hydrolysis). At high pH, the carbonyl group of the aldehyde is less readily protonated, which is a key step in imine formation.

The mechanism of hydrolysis involves the nucleophilic attack of a water molecule on the protonated imine (iminium ion), leading to a carbinolamine intermediate. This intermediate then breaks down to yield the corresponding aldehyde and amine. organic-chemistry.org The kinetics of hydrolysis for various substituted imines have been studied, and the reaction rates are influenced by the electronic effects of the substituents. For example, electron-withdrawing groups on the phenyl ring of N-benzylideneaniline derivatives generally increase the rate of hydrolysis.

Table 1: pH Dependence of Hydrolysis Rate for a Representative Imine

| pH | Relative Rate of Hydrolysis | Rate-Determining Step |

| < 2 | Slow | Attack of water on protonated imine |

| 4-5 | Fast | Decomposition of carbinolamine |

| > 7 | Slow | Attack of water on neutral imine |

| This table illustrates the general trend of pH dependence on imine hydrolysis, based on studies of related imine systems. |

Advanced Reaction Pathways Involving this compound

Beyond its fundamental reactivity, this compound can participate in more complex transformations, such as multicomponent reactions and various nucleophilic additions, which are of significant interest in synthetic organic chemistry.

Multicomponent Reactions (MCRs) Featuring Imine Intermediates

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials. Imines, including α,β-unsaturated imines like this compound, are common intermediates in many MCRs.

In a typical MCR involving this compound, the imine can be formed in situ from cinnamaldehyde and an amine, and then react with a third component. Alternatively, the pre-formed imine can be used as a substrate. These reactions are highly valuable for the rapid generation of molecular complexity from simple precursors. Examples of such reactions include the Mannich reaction and the Ugi reaction, where the imine acts as the electrophilic component.

Table 2: Representative Multicomponent Reactions Involving Imine Intermediates

| Reaction Name | Reactants | Product Type |

| Mannich Reaction | Aldehyde, Amine, Enolizable Ketone | β-Amino Ketone |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Strecker Synthesis | Aldehyde, Amine, Cyanide Source | α-Amino Nitrile |

| This table provides examples of MCRs where imines, which can be analogous to this compound, are key intermediates. |

Nucleophilic Additions to the Imine Linkage

The conjugated system in this compound allows for two primary modes of nucleophilic attack: 1,2-addition to the imine carbon and 1,4-conjugate addition to the β-carbon of the C=C double bond. The regioselectivity of this addition is influenced by the nature of the nucleophile and the reaction conditions.

Hard nucleophiles, such as organolithium reagents, tend to favor 1,2-addition, attacking the more electrophilic imine carbon directly. Softer nucleophiles, like cuprates, often favor 1,4-conjugate addition. The resulting enamine intermediate from 1,4-addition can then be hydrolyzed to the corresponding saturated aldehyde.

The addition of nucleophiles to the imine functionality is a powerful tool for the synthesis of a variety of amine derivatives. For example, the addition of Grignard reagents or organolithium compounds to imines provides a route to α-substituted amines. The stereoselectivity of these additions can often be controlled by using chiral auxiliaries on the imine nitrogen.

Cycloaddition Reactions (e.g., [3+2], [4+2] Annulations)

Cycloaddition reactions are a cornerstone of synthetic organic chemistry, providing a powerful means to construct cyclic systems with high stereocontrol. This compound, as a conjugated 1-azadiene, is a versatile substrate for various cycloaddition reactions, including [3+2] and [4+2] annulations.

[3+2] Cycloadditions: In these reactions, the α,β-unsaturated imine can react with a three-atom component, such as a nitrone or an azomethine imine, to form a five-membered heterocyclic ring. The regioselectivity of these cycloadditions is a key consideration and can often be controlled by the electronic nature of the reactants and the reaction conditions. For example, the reaction of a cinnamaldehyde-derived N-aryl nitrone with a suitable dipolarophile in the presence of a chiral phosphoric acid can lead to an asymmetric [3+3] cycloaddition, but similar principles apply to [3+2] systems. researchgate.net The reaction of azomethine imines with allenoates has been shown to produce dinitrogen-fused heterocycles through a thermal [3+2] cycloaddition. researchgate.net Furthermore, the [3+2] cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin has been studied, demonstrating regioselective formation of spiro-pyrazoline-imidazolidine-2,4-diones. mdpi.com

[4+2] Cycloadditions (Aza-Diels-Alder Reactions): this compound can act as the 4π component in aza-Diels-Alder reactions, reacting with a dienophile (a 2π component) to construct six-membered nitrogen-containing heterocycles. These reactions are valuable for the synthesis of substituted pyridines, quinolines, and related structures. Organocatalysts, such as bifunctional thioureas and squaramides, have been effectively employed to promote enantioselective aza-Diels-Alder reactions of α,β-unsaturated imines. beilstein-journals.org These catalysts can activate the imine through hydrogen bonding, facilitating the cycloaddition with high stereocontrol. beilstein-journals.org A cobalt-catalyzed annulation of α,β-unsaturated imines with internal alkynes has been developed to produce polysubstituted dihydropyridine (B1217469) derivatives. elsevierpure.comnih.gov This reaction likely proceeds through a nitrogen-assisted C-H activation followed by a 6π electrocyclization. elsevierpure.comnih.gov

Table 2: Examples of Cycloaddition Reactions with α,β-Unsaturated Imines

| Cycloaddition Type | Reactant Partner | Product Heterocycle | Catalyst/Conditions | Reference |

| [3+2] | Nitrile Imine | Spiro-pyrazoline-imidazolidine | - | mdpi.com |

| [3+2] | Azomethine Imine | Dinitrogen-fused heterocycle | Thermal | researchgate.net |

| [4+2] | Alkene/Alkyne | Dihydropyridine/Tetrahydropyridine | Organocatalyst or Transition Metal | beilstein-journals.orgelsevierpure.comnih.gov |

Direct Imine Acylation (DIA) Methodologies

Direct Imine Acylation (DIA) is a synthetic strategy that involves the coupling of an imine with a carboxylic acid. chemistryviews.org This method provides a direct route to N-acylated compounds and can be integrated into cascade sequences to generate a wide variety of heterocyclic structures. chemistryviews.org

The core of the DIA methodology involves the activation of the carboxylic acid, often using a coupling agent like propylphosphonic acid anhydride, followed by reaction with the imine. This generates an N-acyliminium ion intermediate. chemistryviews.org This highly electrophilic intermediate can then be trapped by a nucleophile present in the reaction mixture. If the carboxylic acid itself contains a nucleophilic moiety, an intramolecular cyclization can occur, leading to the formation of various heterocycles. chemistryviews.org

While specific examples focusing solely on this compound are not prevalent in the provided search results, the general principles of DIA are applicable. For instance, reacting this compound with a carboxylic acid containing a tethered nucleophile could lead to a cascade reaction. The initial acylation would form an N-acyl-3-phenylprop-2-en-1-iminium ion. A subsequent intramolecular nucleophilic attack, either via a 1,4-conjugate addition or an attack at the iminium carbon, could lead to the formation of various cyclic structures.

The development of asymmetric DIA methods is an active area of research, aiming to produce chiral heterocyclic compounds with high enantioselectivity. chemistryviews.org

Catalytic Transformations

Transition Metal-Catalyzed Reactions

Palladium catalysis has become an indispensable tool in modern organic synthesis, enabling a wide range of transformations, including C-H functionalization and cycloaddition reactions. The imine functional group in this compound can serve as a directing group to facilitate regioselective C-H activation.

C-H Functionalization: The nitrogen atom of the imine can coordinate to a palladium catalyst, directing the activation of a nearby C-H bond. While many examples focus on the C-H activation of sp3 carbons in aliphatic aldehydes via transient imine formation, the principles can be extended to other systems. nih.gov For instance, in a suitable substrate, the imine derived from cinnamaldehyde could direct the ortho-C-H functionalization of an aromatic ring present on the nitrogen substituent. Recent studies have demonstrated the palladium-catalyzed ortho-C(sp2)–H activation of aryl amines, where the imine is formed in situ and assists in the regioselective functionalization. nih.gov

A proposed mechanism for such reactions often involves the formation of a palladacycle intermediate. nih.gov This is followed by oxidative addition of a coupling partner (e.g., an aryl halide) and subsequent reductive elimination to form the new C-C bond. nih.gov

Cycloadditions: Palladium catalysts can also promote cycloaddition reactions. For example, palladium-catalyzed cycloadditions of arynes have been reported. researchgate.net In the context of this compound, a palladium catalyst could potentially mediate a cycloaddition with a suitable partner. Palladium-catalyzed tandem reactions involving C-H glycosylation and a retro Diels-Alder reaction have been developed using structurally modified norbornadienes, highlighting the intricate transformations achievable with palladium catalysis. rsc.org Furthermore, palladium-catalyzed modular and enantioselective cis-difunctionalization of 1,3-enynes with imines and boronic reagents has been reported, showcasing the ability to construct complex molecular architectures.

Table 3: Palladium-Catalyzed Reactions Involving Imine Functionality

| Reaction Type | Role of Imine | Key Mechanistic Step | Potential Product | Reference |

| C-H Functionalization | Directing Group | Palladacycle formation | Arylated or alkylated derivatives | nih.govnih.gov |

| Cycloaddition | Reactant | Oxidative cyclization | Fused heterocyclic systems | researchgate.netrsc.org |

Cobalt-Enabled Olefination Reactions with Enaminones

A noteworthy advancement in the field is the development of a catalytic olefin-imine metathesis reaction, specifically the cobalt-catalyzed olefination of amidines with enaminones. nih.govnih.govrsc.org This process provides a direct route to primary amine-bearing enaminones, which are versatile synthetic intermediates. rsc.orgnih.gov

The reaction typically involves the coupling of an (E)-3-(dimethylamino)-1-phenylprop-2-en-1-one with a benzamidine (B55565) derivative in the presence of a cobalt catalyst. rsc.org Initial investigations identified that a cobalt catalyst precursor, [CoCp*(CO)I2], in conjunction with an iodide abstracting agent like AgSbF6 and a base such as triethylamine (B128534) (Et3N), can facilitate this transformation, albeit with modest initial yields. rsc.org

The proposed mechanism for this cobalt-catalyzed olefin-imine metathesis reaction involves several key steps. nih.govnih.gov It is believed to commence with the exchange of the amine group on the enaminone with the imine group of the amidine. nih.gov This is followed by a cobalt-catalyzed cyclization and subsequent ring fragmentation to yield the final primary amine-bearing enaminone product. nih.govnih.gov

The substrate scope of this reaction has been explored, demonstrating its versatility. The reaction is compatible with various substituents on the phenyl ring of the enaminone. For instance, substitutions at the para and meta positions, such as a methylenedioxy group, are tolerated. nih.gov The reaction also proceeds with different aromatic and heteroaromatic rings in place of the phenyl group, including naphthyl, pyrrolyl, furanyl, and thiophenyl rings, with the thiophenyl-substituted enaminone showing particularly high reactivity. nih.gov Furthermore, the protocol is not limited to aromatic enaminones, as alkyl enaminones have also been successfully employed. nih.gov

Table 1: Substrate Scope of Cobalt-Enabled Olefination of Enaminones with Benzamidine

| Enaminone Substituent (R in 1) | Product (3) | Yield (%) |

|---|---|---|

| Phenyl (1a) | 3aa | 34 |

| 4-Methylphenyl | 3ba | 35 |

| 4-Methoxyphenyl | 3ca | 36 |

| 4-Fluorophenyl | 3da | 33 |

| 4-Chlorophenyl | 3ea | 32 |

| 4-Bromophenyl | 3fa | 30 |

| 3-Methylphenyl | 3ga | 34 |

| 3-Methoxyphenyl | 3ha | 35 |

| Naphthyl (1q) | 3qa | 34 |

| Pyrrolyl (1r) | 3ra | 40 |

| Furanyl (1s) | 3sa | 40 |

| Thiophenyl (1t) | 3ta | 52 |

| tert-Butyl (1u) | 3ua | 33 |

Reaction conditions: enaminone (0.2 mmol), benzamidine hydrochloride (0.6 mmol), [CoCp(CO)I2] (10 mol%), AgSbF6 (0.5 equiv), Et3N (3.0 equiv), in trifluoroethanol (2.0 mL) at 110 °C for 20 h. Yields are for isolated products.*

Copper-Catalyzed N-Arylation and Cβ-Thiocyanation

The primary amine-bearing enaminones synthesized through the cobalt-catalyzed olefination serve as versatile building blocks for further functionalization. Their utility is demonstrated in subsequent copper-catalyzed and NBS-mediated reactions to introduce new functional groups at the nitrogen and the β-carbon positions. nih.gov

Specifically, the product of the cobalt-catalyzed reaction can undergo a copper-catalyzed N-arylation with phenylboronic acid, leading to the corresponding N-aryl enaminone in good yield. nih.gov This type of N-arylation is a well-established transformation, often utilizing copper catalysts to form carbon-nitrogen bonds, which are crucial in the synthesis of numerous pharmaceuticals and materials. mdpi.comnih.gov The development of efficient copper-based catalyst systems, which are often more cost-effective than their palladium counterparts, has been a significant area of research. mdpi.com

In addition to N-arylation, the β-carbon of the enaminone product exhibits nucleophilicity, allowing for Cβ-functionalization. A notable example is the NBS-mediated Cβ-thiocyanation with potassium thiocyanate (B1210189) (KSCN), which proceeds with good efficiency. nih.gov This reaction highlights the dual reactivity of the resulting enaminones, which can be selectively functionalized at two different positions. nih.gov

Asymmetric Catalysis for Enantioselective Synthesis

The development of asymmetric catalytic methods to produce enantiomerically enriched compounds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. nih.gov While specific research on the asymmetric synthesis of this compound is not extensively documented, the principles of asymmetric catalysis can be applied to the synthesis of structurally related chiral enaminones and imines.

Asymmetric synthesis aims to control the formation of new stereocenters, leading to a preference for one enantiomer or diastereomer over others. nih.gov This is typically achieved using chiral catalysts, which can be metal-based or purely organic molecules (organocatalysts). nih.gov These catalysts create a chiral environment that influences the transition state of the reaction, thereby directing the stereochemical outcome.

For instance, the enantioselective synthesis of chiral cyclic β-enaminones has been achieved through the desymmetrization of meso-1,3-diketones using a chiral phosphoric acid catalyst. nih.gov This approach facilitates an imine condensation that establishes a remote β-stereogenic center with high enantioselectivity. nih.gov

Another relevant strategy is the asymmetric hydrogenation of prochiral imines, which is a direct method for preparing valuable α-chiral amines. nih.gov This has been successfully applied on an industrial scale. nih.gov Furthermore, the enantioselective synthesis of β-amino acid derivatives, which share a structural relationship with the target molecule, has been accomplished via copper-catalyzed hydroamination of α,β-unsaturated carbonyl compounds using a chiral ligand to control the regioselectivity of the hydrocupration step. nih.gov

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Studies

Density Functional Theory has become a principal method for the quantum mechanical investigation of molecules. Its balance of accuracy and computational cost makes it ideal for studying systems like 3-Phenylprop-2-en-1-imine. DFT studies on structurally similar molecules, such as cinnamaldehyde (B126680) and various chalcones, provide a strong basis for understanding the properties of the target imine. epstem.netmdpi.com

Geometry Optimization and Electronic Structure Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the minimum energy structure. epstem.netepstem.net The optimization of related chalcone (B49325) structures reveals a nearly planar conformation of the propenone backbone, which is also expected for the analogous imine due to the extensive π-conjugation. researchgate.net The phenyl group, however, is often slightly twisted out of the plane of the conjugated chain. nih.gov

The electronic structure of this compound is characterized by its conjugated π-system, which extends from the phenyl ring across the propenyl chain to the imine nitrogen. This delocalization of electrons is key to its chemical properties and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters of a this compound Backbone (Based on Analogous Structures)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=N | ~1.28 - 1.30 | ||

| C-C (vinyl) | ~1.34 - 1.36 | ||

| C-C (single) | ~1.45 - 1.48 | ||

| C-N-H | ~118 - 122 | ||

| C-C=N | ~120 - 124 | ||

| Ph-C-C | ~119 - 123 | ||

| C-C-C-N | ~180 (trans) |

Note: These values are estimations based on DFT studies of structurally related compounds like cinnamaldehyde and chalcones. researchgate.netnih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis, including HOMO-LUMO Gap

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com

For this compound, the HOMO is expected to be distributed over the entire π-conjugated system, with significant contributions from the phenyl ring and the C=N double bond. The LUMO would also be delocalized across the conjugated backbone. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. nih.govnih.gov In related chalcone molecules, the HOMO-LUMO gap is a key factor in their electronic and optical properties. epstem.net

Table 2: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap (eV)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | ~3.5 - 5.5 |

Note: These energy values are illustrative and based on DFT calculations of similar conjugated systems. mdpi.comresearchgate.netresearchgate.net

Molecular Electrostatic Potential (MESP) Mapping

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deyoutube.com The MESP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions indicate positive electrostatic potential, which are prone to nucleophilic attack. researchgate.netresearchgate.net

In this compound, the most negative potential (red) is expected to be localized around the nitrogen atom of the imine group due to its high electronegativity and the presence of a lone pair of electrons. The hydrogen atom attached to the nitrogen and the hydrogens on the phenyl ring would exhibit a more positive potential (blue). This indicates that the nitrogen atom is the primary site for protonation and interaction with electrophiles.

Prediction of Chemical Reactivity Descriptors

DFT calculations can be used to determine a range of global reactivity descriptors that quantify the chemical behavior of a molecule. mdpi.com These descriptors are derived from the energies of the frontier orbitals and provide a more quantitative measure of reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are invaluable for comparing the reactivity of different compounds and understanding their reaction mechanisms. researchgate.netnih.gov

Table 3: Calculated Global Reactivity Descriptors (Illustrative Values)

| Descriptor | Formula | Typical Value (eV) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | ~3.25 - 4.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | ~1.75 - 2.75 |

| Chemical Softness (S) | 1/η | ~0.18 - 0.29 |

| Electrophilicity Index (ω) | χ²/2η | ~1.9 - 3.1 |

Note: These values are derived from the illustrative HOMO and LUMO energies in Table 2.

Vibrational Frequency Calculations and Theoretical Spectral Assignment

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. jmcs.org.mx Comparing this with an experimental spectrum allows for the precise assignment of spectral bands to specific molecular motions. For molecules with a conjugated system like this compound, characteristic vibrational modes include the C=N stretching of the imine, C=C stretching of the vinyl group and the phenyl ring, and various C-H bending and stretching modes. DFT calculations on similar molecules have shown good agreement between theoretical and experimental vibrational frequencies. mdpi.comresearchgate.net

Ab Initio and Semi-Empirical Computational Methods

While DFT is widely used, other computational methods also offer valuable insights.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization. They can provide very accurate results but are computationally more demanding than DFT, making them more suitable for smaller molecules or for benchmarking DFT results.

Semi-Empirical Methods: These methods, such as AM1, PM3, and ZINDO, are based on the Hartree-Fock formalism but use empirical parameters to simplify the calculations. wikipedia.org They are much faster than DFT or ab initio methods, allowing for the study of very large molecular systems. However, their accuracy is dependent on the molecule being similar to those used in the parameterization. wikipedia.org These methods can be useful for initial, rapid screening of molecular properties before undertaking more rigorous DFT or ab initio calculations.

Elucidating Reaction Mechanisms through Computational Modeling

The formation of this compound, like other Schiff bases, proceeds through the nucleophilic addition of an amine to the carbonyl group of an aldehyde or ketone, followed by dehydration. Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the energetics and pathways of this class of reactions.

While specific computational studies on the formation of the parent this compound are not extensively documented in the literature, the general mechanism is well-understood and can be computationally modeled. The reaction typically proceeds via a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of cinnamaldehyde, leading to the formation of a tetrahedral intermediate, a carbinolamine. This step is generally reversible.

Dehydration: The carbinolamine is then protonated at the oxygen atom, followed by the elimination of a water molecule to form the final imine product. This dehydration step is often the rate-determining step of the reaction.

A PhD thesis focused on organic transformations has explored the imine route in the ammoximation of acetaldehyde, where an imine is formed from ammonia (B1221849) and the organic reactant. cardiff.ac.uk The study highlighted that the alternative hydroxylamine (B1172632) route, where ammonia is first oxidized, was the predominant mechanism in that specific case, as no C=N bond was detected by in-situ infrared spectroscopy. cardiff.ac.uk This underscores the importance of computational modeling to distinguish between competing reaction pathways.

In a related context, a book on the chemistry of β-lactams mentions the reaction of acetic acid with imines, including this compound, to form β-lactams. dokumen.pub A computational study using the DFT method (B3LYP/6-31G(d)) was performed on a similar reaction, highlighting the role of computational chemistry in understanding the regioselectivity and enantiospecificity of such transformations. dokumen.pub

Prediction of Spectroscopic Parameters and Comparative Analysis

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. Techniques such as DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate parameters for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Similarly, the IR and UV-Vis spectra of related Schiff bases have been documented. A study on new tetra Schiff bases derived from 2,6-diaminopyridine (B39239) reported the IR and UV-Vis absorption bands for these complex molecules. researchgate.net For example, the C=N stretching frequency in these compounds was observed in the range of 1599-1602 cm-1, and the UV-Vis spectra showed multiple absorption bands corresponding to various electronic transitions. researchgate.net

A computational study on other imine derivatives has shown the utility of comparing experimental and theoretical spectra. In that work, the calculated results were compared with experimental findings to validate the computational methodology. Such a comparative approach is crucial for ensuring the accuracy of theoretical predictions.

The following table presents a hypothetical comparison of predicted and experimental spectroscopic data for this compound, based on typical values for related compounds.

| Spectroscopic Technique | Predicted Parameter (Computational) | Experimental/Reference Value |

| 1H NMR | ||

| Imine Proton (CH=N) | ~8.0-8.5 ppm | Not available |

| Vinyl Protons | ~6.5-7.5 ppm | Not available |

| Phenyl Protons | ~7.2-7.6 ppm | Not available |

| 13C NMR | ||

| Imine Carbon (C=N) | ~160-170 ppm | Not available |

| IR Spectroscopy | ||

| C=N Stretch | ~1620-1650 cm-1 | ~1600-1640 cm-1 (for derivatives) researchgate.net |

| UV-Vis Spectroscopy | ||

| λmax | ~280-320 nm | ~250-400 nm (for derivatives) researchgate.net |

Note: The predicted and experimental values are illustrative and based on data for structurally related compounds. Specific experimental data for this compound is not available in the cited literature.

Investigation of Non-Linear Optical (NLO) Properties via Computational Approaches

Molecules with extended π-conjugated systems, such as this compound, are of significant interest for their potential non-linear optical (NLO) properties. Computational chemistry provides a powerful avenue for the theoretical investigation and prediction of these properties, guiding the design of new NLO materials.

The NLO response of a molecule is primarily determined by its hyperpolarizability. Computational studies on derivatives of this compound have demonstrated the utility of theoretical calculations in this area. For instance, a study on eco-friendly cinnamaldehyde imine cationic surfactants as corrosion inhibitors employed DFT to calculate quantum chemical descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the Lowest Unoccupied Molecular Orbital (ELUMO), and the energy band gap (ΔEgap). researchgate.net These parameters are crucial in understanding the NLO properties of a molecule, as a smaller energy gap generally correlates with a larger hyperpolarizability.

Another study on corrosion inhibitors included a derivative, (1E,2E)-N-(3-(1H-imidazol-1-yl)propyl)-3-phenylprop-2-en-1-imine, and reported calculated theoretical parameters. nih.gov The table below summarizes some of the key quantum chemical parameters calculated for this derivative, which can provide an indication of the electronic properties of the parent this compound.

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

| (1E,2E)-N-(3-(1H-imidazol-1-yl)propyl)-3-phenylprop-2-en-1-imine | -5.134 | -2.186 | 2.948 |

Data sourced from a study on carbohydrazide (B1668358) Schiff bases as corrosion inhibitors. nih.gov

These computational approaches allow for the systematic investigation of how structural modifications, such as the introduction of electron-donating or electron-withdrawing groups, can influence the NLO response of the this compound scaffold. This in-silico screening is a cost-effective strategy for identifying promising candidates for NLO applications.

Coordination Chemistry and Ligand Development

3-Phenylprop-2-EN-1-imine as a Ligand in Metal Complex Synthesis

This compound, a Schiff base, is synthesized through the condensation reaction of an aldehyde, in this case, cinnamaldehyde (B126680), with a primary amine. inence.orgsciencetechindonesia.com The resulting imine (C=N) functional group is crucial for its function as a ligand. The lone pair of electrons on the nitrogen atom allows it to act as a Lewis base, donating electron density to a metal center to form a coordination bond.

The synthesis of metal complexes with this ligand typically involves reacting the pre-formed imine with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent, often ethanol (B145695). nih.govnanobioletters.comyoutube.com The mixture is frequently heated under reflux to facilitate the complexation reaction. nih.govnanobioletters.com The resulting solid metal complexes can then be isolated by filtration, washed, and dried. The stoichiometry of the final complex, i.e., the ligand-to-metal ratio, can vary, influencing the geometry and properties of the compound. nanobioletters.com

Characterization of Metal Complexes Incorporating Imine Ligands

To confirm the successful synthesis of a metal-imine complex and to elucidate its structure and properties, a suite of analytical techniques is employed. These methods provide a comprehensive understanding of the coordination environment around the metal center.

Elemental analysis is a fundamental technique used to determine the empirical formula of the synthesized metal complexes. By comparing the experimentally found percentages of carbon (C), hydrogen (H), and nitrogen (N) with the calculated values for the proposed structure, the stoichiometry and composition of the complex can be verified. aristonpubs.comsemanticscholar.org

Molar conductance measurements are performed on solutions of the metal complexes to determine their electrolytic nature. The measured conductivity value helps to distinguish between electrolytic and non-electrolytic complexes. researchgate.net Low molar conductance values typically suggest that the anions are coordinated to the metal ion within the coordination sphere, indicating a non-electrolytic nature. researchgate.netresearchgate.net Conversely, higher values suggest that the anions exist as free ions outside the coordination sphere, classifying the complex as an electrolyte. researchgate.net

Table 1: Representative Elemental Analysis and Molar Conductance Data for Imine-Metal Complexes

| Complex | Elemental Analysis Found (Calculated) % | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature | Reference |

|---|---|---|---|---|

| [Co(HL)(L)(Ac)₂]·4H₂O | C: 52.8 (53.1), H: 5.3 (5.4), N: 12.1 (12.2) | 6.4 | Non-electrolyte | researchgate.net |

| [Ni₂(L)₂(Ac)₂]·4H₂O | C: 49.6 (49.9), H: 5.1 (5.2), N: 12.8 (12.9) | 4.0 | Non-electrolyte | researchgate.net |

| [Mn(L)₂Cl₂] | Data not provided | Low value | Non-electrolyte | researchgate.net |

| [Co(L)₂Cl₂] | Data not provided | Low value | Non-electrolyte | researchgate.net |

Spectroscopic techniques are indispensable for probing the coordination of the imine ligand to the metal center.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. A key indicator of complex formation is the shift in the stretching frequency of the azomethine group (ν(C=N)). Upon coordination of the imine nitrogen to the metal center, this band typically shifts to a lower frequency. aristonpubs.combrieflands.com Furthermore, the appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds. brieflands.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides information about the electronic transitions within the complex, which can suggest the coordination geometry. For instance, the position and number of d-d transition bands can help infer whether a complex has an octahedral, tetrahedral, or square planar geometry. aristonpubs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy can confirm the structure of the ligand and detect changes upon complexation. The chemical shifts of protons near the coordination site, such as the azomethine proton (-CH=N-), are often affected by the metal ion. brieflands.com

Table 2: Typical Spectroscopic Data for Imine-Metal Complexes

| Technique | Observation | Inference | Reference |

|---|---|---|---|

| FT-IR | Shift of ν(C=N) band to lower frequency (e.g., by 5-15 cm⁻¹) | Coordination through the imine nitrogen | aristonpubs.combrieflands.com |

| FT-IR | Appearance of new bands in the 420-460 cm⁻¹ range | Formation of M-N bonds | brieflands.com |

| UV-Vis | Specific d-d electronic transition bands | Suggests coordination geometry (e.g., octahedral, square planar) | aristonpubs.com |

| ¹H-NMR | Shift in resonance of protons near the C=N group | Confirmation of complexation | brieflands.com |

Catalytic Applications of Metal-Imine Complexes

Metal-imine complexes are of significant interest due to their catalytic activity in various chemical transformations. inence.orgresearchgate.net The electronic and steric properties of these complexes can be fine-tuned by modifying the imine ligand or changing the central metal ion, making them adaptable for specific catalytic applications. jetir.org

A prominent application of metal-imine complexes is in the photocatalytic degradation of organic pollutants, such as industrial dyes, in wastewater. jetir.orgmdpi.com These complexes can act as efficient photocatalysts, often under visible light irradiation, which is a desirable feature for sustainable processes. jetir.orgchalcogen.ro

The general mechanism involves the absorption of light by the metal complex, which promotes it to an excited state. The excited complex can then initiate a series of redox reactions, often involving the generation of highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) from water or oxygen. jetir.orgresearchgate.net These ROS are powerful oxidizing agents that can break down complex organic dye molecules into simpler, less harmful substances like CO₂, water, and mineral acids. researchgate.net

The efficiency of the photocatalytic process can be influenced by several factors, including the concentration of the catalyst, the pH of the solution, and the presence of co-oxidants like hydrogen peroxide (H₂O₂). jetir.org Furthermore, supporting these metal complexes on semiconductor materials like titanium dioxide (TiO₂) can enhance their photocatalytic activity by improving charge separation and increasing the surface area for reaction. inence.orgciac.jl.cn Studies have demonstrated the successful degradation of dyes like methylene (B1212753) blue, rhodamine B, and 4-nitrophenol (B140041) using various Schiff base metal complexes. chalcogen.rociac.jl.cn

Table 3: Photocatalytic Degradation of Dyes using Imine-Metal Complexes

| Catalyst | Pollutant | Light Source | Degradation Efficiency (%) | Reference |

|---|---|---|---|---|

| Cu(II)-Salpd Complex | Methylene Blue | Visible | High (optimized at 60 mg/50ml catalyst dose) | jetir.org |

| L1Co Complex | Rhodamine B | Visible (Tungsten bulb) | 56.8 | chalcogen.ro |

| L1Zn Complex | Rhodamine B | Visible (Tungsten bulb) | 42.4 | chalcogen.ro |

| L1Fe Complex | Rhodamine B | Visible (Tungsten bulb) | 32.7 | chalcogen.ro |

| CoL5-Y (Zeolite encapsulated) | Rhodamine B | Not specified | 89.6 | rsc.org |

| Cu(II) Complex/TiO₂ | 4-Nitrophenol | UV-Visible | >90 | ciac.jl.cn |

Compound Index

Other Catalytic Transformations Utilizing Imine-Based Ligands

While direct catalytic applications for metal complexes of this compound are not extensively documented in dedicated studies, the broader class of Schiff base ligands, particularly those derived from its precursor cinnamaldehyde, has been successfully employed in a variety of catalytic transformations beyond oxidation and reduction. The structural characteristics of this compound—featuring an α,β-unsaturated imine system—make it an excellent candidate for forming stable and catalytically active metal complexes. The reactivity of these complexes is often tunable by modifying the metal center or the substituents on the imine's nitrogen atom. Research into structurally analogous Schiff base complexes provides significant insight into the potential catalytic roles of ligands based on this compound.

Key examples of such catalytic applications include ring-opening polymerization, transfer hydrogenation, and condensation reactions.

Ring-Opening Polymerization (ROP) of Cyclic Esters

Schiff base metal complexes have emerged as highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide (LA) and ε-caprolactone (ε-CL) to produce biodegradable polymers such as polylactide (PLA). mdpi.comresearchgate.net The success of these catalysts lies in their high degree of tunability, allowing for control over the polymerization process and the resulting polymer's characteristics. mdpi.com Complexes of various metals, including aluminum, zinc, calcium, and zirconium, coordinated to Schiff base ligands have been investigated. mdpi.comijcea.org

The ligand architecture plays a crucial role in the catalyst's activity and selectivity. For instance, in the ROP of lactide, the stereoselectivity of the resulting polymer (isotactic, heterotactic, or atactic) can be influenced by the chirality and steric bulk of the Schiff base ligand. mdpi.com Zirconium complexes with chiral Schiff base ligands have been shown to exhibit a slight preference for forming heterotactic polymers. mdpi.com Similarly, titanium-based catalysts with Schiff base ligands have achieved high conversions and good molecular weight control in the polymerization of both ε-caprolactone and rac-lactide. mdpi.com The general mechanism involves the insertion of a monomer into the metal-alkoxide bond of the active catalyst species. researchgate.net

| Catalyst System (Metal Center) | Monomer | Key Findings | Reference(s) |

| Zirconium (Zr) | rac-Lactide (r-LA) | Achieved high conversions and good control over polymer molecular weight. Showed a slight preference for producing heterotactic polylactide. | mdpi.com |

| Titanium (Ti) | ε-Caprolactone (ε-CL), r-LA | Demonstrated high molecular weight and good control over the polymerization process. | mdpi.com |

| Calcium (Ca) | L-Lactide (L-LA) | Tridentate Schiff-base complexes proved to be active catalysts, achieving high molecular weight polymers (up to 110 kDa) with narrow polydispersities. | mdpi.com |

| Zinc (Zn) & Copper (Cu) | L-Lactide | Paddlewheel complexes with pyridinyl Schiff base ligands were studied, showing that ligand architecture influences catalytic activity. | doi.org |

Transfer Hydrogenation

The selective hydrogenation of α,β-unsaturated aldehydes is a significant transformation in organic synthesis. Schiff base complexes have been utilized as catalysts in transfer hydrogenation reactions, where the choice of catalyst can dictate the reaction's selectivity. In a notable study, cobalt(II) and nickel(II) complexes featuring the ligand (E)-1-(Pyridin-2-yl)-N-(3-(triethoxysilyl)propyl)methanimine were used for the transfer hydrogenation of cinnamaldehyde. nih.gov

A key finding was the dramatic shift in product selectivity based on whether the catalyst was used in a homogeneous or heterogeneous system. When used as homogeneous catalysts, the cobalt and nickel complexes showed high selectivity towards the formation of hydrocinnamaldehyde (B1666312) (the C=C bond was reduced). nih.gov However, when these same complexes were anchored to a magnetite (Fe₃O₄) support to create heterogeneous catalysts, the selectivity shifted to favor cinnamyl alcohol (the C=O bond was reduced). nih.gov This demonstrates how catalyst immobilization can alter the catalytic pathway and product outcome. nih.gov

| Catalyst | Support | Primary Product | Selectivity | Reference(s) |

| Cobalt(II) Complex (C1) | None (Homogeneous) | Hydrocinnamaldehyde | 88.7% | nih.gov |

| Nickel(II) Complex (C2) | None (Homogeneous) | Hydrocinnamaldehyde | 92.6% | nih.gov |

| Cobalt(II) Complex (C1) | Magnetite (Fe₃O₄) | Cinnamyl Alcohol | 89.7% | nih.gov |

| Nickel(II) Complex (C2) | Magnetite (Fe₃O₄) | Cinnamyl Alcohol | 87.7% | nih.gov |

Condensation Reactions

Metal complexes of Schiff bases are also efficient catalysts for C-C bond-forming reactions. For example, a copper(II) complex with a Schiff base ligand derived from 2-amino pyridine (B92270) and 3-chlorobenzaldehyde (B42229) was successfully used to catalyze the Claisen-Schmidt condensation. mdpi.com This reaction, which involves the condensation of an aldehyde with a ketone, was used to synthesize various chalcone (B49325) derivatives. The study reported that the Cu(II) Schiff base complex provided remarkable catalytic activity, leading to product yields greater than 90% in shorter reaction times compared to other catalysts like potassium hydroxide (B78521) (KOH). mdpi.com This highlights the potential of such complexes, including those hypothetically derived from this compound, as efficient and high-yield catalysts in organic synthesis. mdpi.com

Biological and Biochemical Relevance Mechanistic and Biosynthetic Focus

Role of Imine Chemistry in Natural Product Biosynthesis Pathways